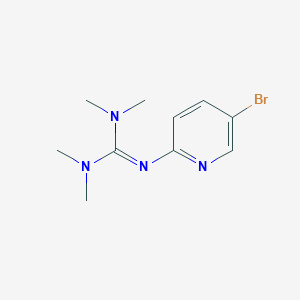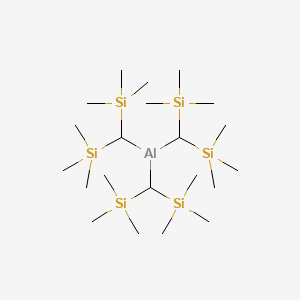
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): is a complex organosilicon compound characterized by its unique structure, which includes multiple trimethylsilane groups attached to a central alumanetriyltrimethanetriyl core. This compound is notable for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the alumanetriyltrimethanetriyl core. This can be achieved through the reaction of aluminum chloride with a suitable methanetriyl precursor under controlled conditions.
Attachment of Trimethylsilane Groups: The next step involves the introduction of trimethylsilane groups. This is usually done by reacting the alumanetriyltrimethanetriyl core with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) follows similar principles but with optimizations for large-scale synthesis. This includes:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing distillation or crystallization techniques to purify the final product.
Safety Measures: Implementing safety protocols to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to control the reaction rate.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as halides or alkoxides; reactions are often catalyzed by Lewis acids.
Major Products Formed
Oxidation: Formation of silanol and siloxane derivatives.
Reduction: Generation of simpler organosilicon compounds.
Substitution: Production of various substituted organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.
Mécanisme D'action
The mechanism by which (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silicon centers.
Pathways Involved: It participates in pathways related to silicon metabolism and organosilicon chemistry, influencing the formation and breakdown of silicon-containing compounds.
Comparaison Avec Des Composés Similaires
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler compound with fewer silicon atoms, used primarily in semiconductor manufacturing.
Hexamethyldisilane: Another organosilicon compound with two silicon atoms, known for its use in chemical vapor deposition processes.
Uniqueness
Structural Complexity: is unique due to its complex structure, which provides multiple reactive sites.
Reactivity: Its reactivity is higher compared to simpler organosilicon compounds, making it more versatile in various applications.
List of Similar Compounds
- Trimethylsilane
- Hexamethyldisilane
- Tetramethylsilane
- Dimethylsilane
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) , covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
127933-00-0 |
|---|---|
Formule moléculaire |
C21H57AlSi6 |
Poids moléculaire |
505.2 g/mol |
Nom IUPAC |
[bis[bis(trimethylsilyl)methyl]alumanyl-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/3C7H19Si2.Al/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3; |
Clé InChI |
TXCWAGRPWGLRJH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Al](C([Si](C)(C)C)[Si](C)(C)C)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
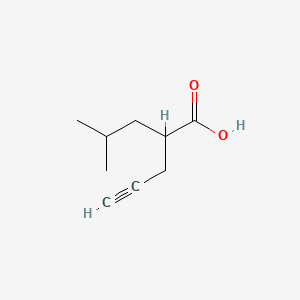
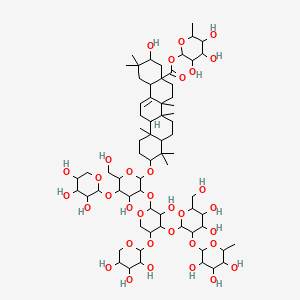
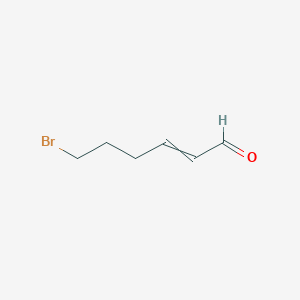
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
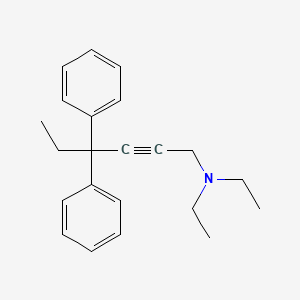
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
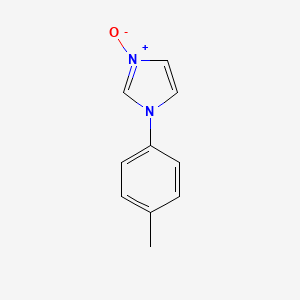
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)

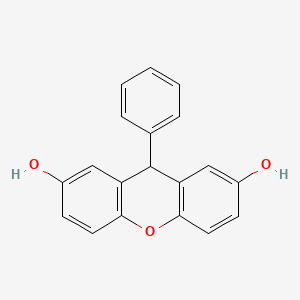
![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
